molecular formula C10H19N B13315427 7-Ethyl-1-azaspiro[3.5]nonane

7-Ethyl-1-azaspiro[3.5]nonane

Cat. No.: B13315427
M. Wt: 153.26 g/mol
InChI Key: VDZBJUJODBFWHE-UHFFFAOYSA-N
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Description

7-Ethyl-1-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C10H19N. It is characterized by a unique spiro structure, where a nitrogen atom is incorporated into a nonane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1-azaspiro[3.5]nonane typically involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure proceeds efficiently with yields up to 90% and high diastereoselectivity . The reaction conditions often include the use of specific solvents and temperature controls to ensure the desired product formation.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The nitrogen atom in the spiro structure allows for substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of 7-Ethyl-1-azaspiro[35]nonane

Scientific Research Applications

7-Ethyl-1-azaspiro[3.5]nonane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Ethyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. This inhibition leads to increased levels of fatty acid amides, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-1-azaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

7-ethyl-1-azaspiro[3.5]nonane

InChI

InChI=1S/C10H19N/c1-2-9-3-5-10(6-4-9)7-8-11-10/h9,11H,2-8H2,1H3

InChI Key

VDZBJUJODBFWHE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CCN2

Origin of Product

United States

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